molecular formula C19H19N3O2S B2822650 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 681162-18-5

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No. B2822650
CAS RN: 681162-18-5
M. Wt: 353.44
InChI Key: GYCCBMDQLOGOLD-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . It also contains a piperazine ring and a phenoxyethanone group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of hydrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the benzothiazole, piperazine, and phenoxyethanone groups. These groups can participate in various types of reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the presence of the benzothiazole and piperazine rings suggests that this compound is likely to be aromatic and basic . The exact properties would need to be determined experimentally.

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anti-Inflammatory Properties

Novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives have been synthesized and analyzed for their anti-inflammatory properties . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Anticancer Activity

Benzothiazole derivatives have been synthesized and studied for their anticancer activity . The molecular mechanistic studies suggested that the treatment of MGC-803 cells with these compounds induces S phase arrest, up-regulates the pro-apoptotic protein, down-regulates the anti-apoptotic protein, activates caspase-3, and subsequently induces mitochondrial dysfunction so as to induce cell apoptosis .

Antimicrobial Activity

Benzothiazole derivatives have been found to have antimicrobial activity . They have been used in the synthesis of sulfazole, a compound with antimicrobial properties .

Antiretroviral Activity

Benzothiazole derivatives have been used in the synthesis of ritonavir, a compound with antiretroviral properties .

Antifungal Activity

Benzothiazole derivatives have been used in the synthesis of abafungin, a compound with antifungal properties .

Antidiabetic Activity

Benzothiazole derivatives have been found to have antidiabetic properties .

Anti-Alzheimer Activity

Benzothiazole derivatives have been found to have anti-Alzheimer properties .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications. For instance, its anti-inflammatory activity could be further investigated . Additionally, its potential as an antimicrobial or anticancer agent could be explored .

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18(14-24-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)25-19/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCCBMDQLOGOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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